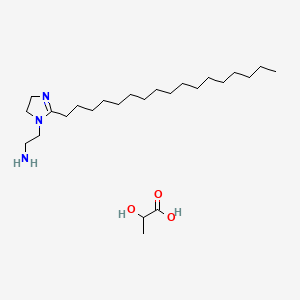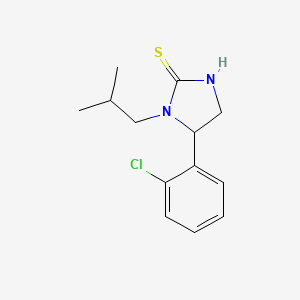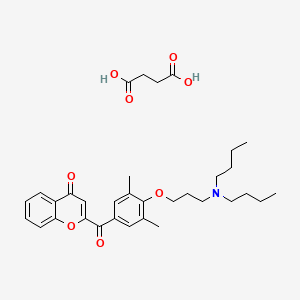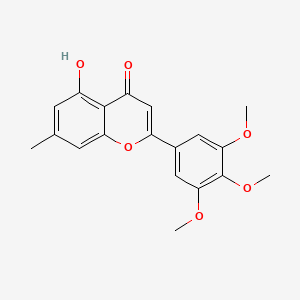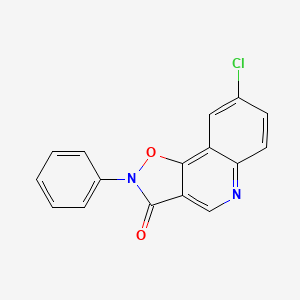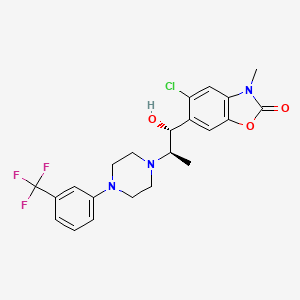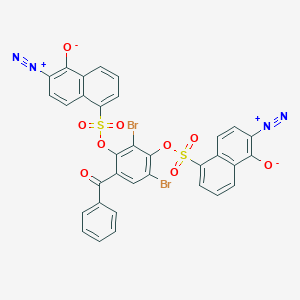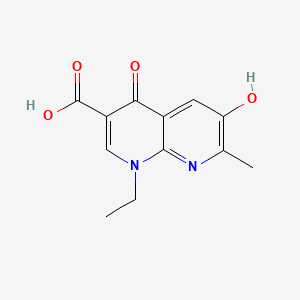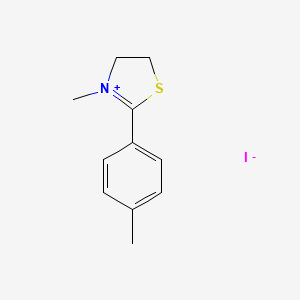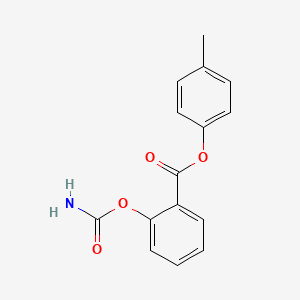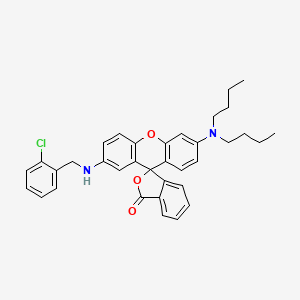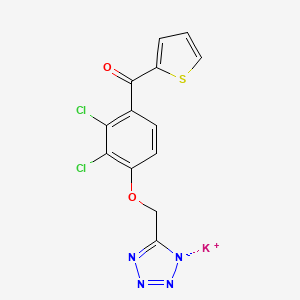
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt is a complex organic compound that features a tetrazole ring, a thienyl group, and a methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt typically involves multiple steps. One common method includes the reaction of 2,3-dichlorophenol with 5-chloromethyl-1H-tetrazole under basic conditions to form the intermediate 2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenol. This intermediate is then reacted with 2-thienylmethanone in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone, potassium salt involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. The compound may inhibit enzyme activity by blocking the active site or modulate receptor function by altering the receptor conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone: The parent compound without the potassium salt.
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanol: The reduced form of the compound.
(2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylsulfone: The oxidized form of the compound.
Uniqueness
The potassium salt form of (2,3-Dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl)-2-thienylmethanone offers enhanced solubility and stability compared to its non-salt counterparts. This makes it more suitable for certain applications, particularly in biological and medicinal research where solubility and stability are crucial.
Eigenschaften
CAS-Nummer |
85567-48-2 |
|---|---|
Molekularformel |
C13H7Cl2KN4O2S |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
potassium;[2,3-dichloro-4-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-ylmethoxy)phenyl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H7Cl2N4O2S.K/c14-11-7(13(20)9-2-1-5-22-9)3-4-8(12(11)15)21-6-10-16-18-19-17-10;/h1-5H,6H2;/q-1;+1 |
InChI-Schlüssel |
KKLRGCWVYRAOEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC3=NN=N[N-]3)Cl)Cl.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


